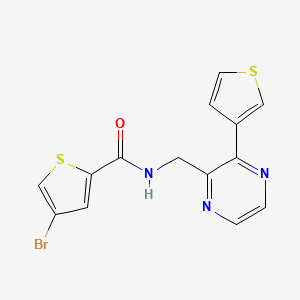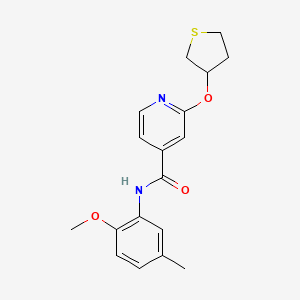
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MN-64, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through multiple mechanisms of action. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits tubulin polymerization, which disrupts the microtubule network and prevents cell division. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits the formation of beta-amyloid plaques by blocking the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through its antioxidant properties, which may protect dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide reduces the accumulation of beta-amyloid plaques in the brain, which may slow the progression of the disease. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
实验室实验的优点和局限性
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, which makes it a useful tool for studying the microtubule network in cells. It also has antioxidant properties, which make it a useful tool for studying oxidative stress in cells. However, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has some limitations for lab experiments. It is a relatively new compound, and its effects on cells and organisms are not fully understood. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One area of research could focus on the development of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives with improved potency and selectivity. Another area of research could focus on the use of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide as a tool for studying the microtubule network in cells. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be studied for its potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Finally, further research could be conducted to better understand the biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to the development of new therapeutic strategies.
合成方法
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a multi-step process, including the reaction of 2,5-dimethoxytoluene with sodium hydride to form the corresponding carbanion, which is then reacted with isonicotinoyl chloride to form N-(2-methoxy-5-methylphenyl)isonicotinamide. This compound is then reacted with tetrahydrothiophene-3-ol to form N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
科学研究应用
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a therapeutic agent for various diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to possess antioxidant properties that may protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-3-4-16(22-2)15(9-12)20-18(21)13-5-7-19-17(10-13)23-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOGLZAXWTOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

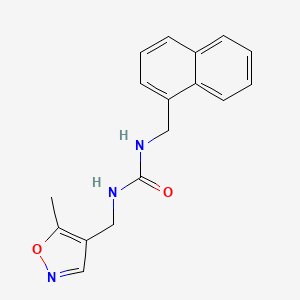
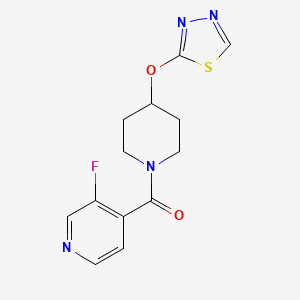

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
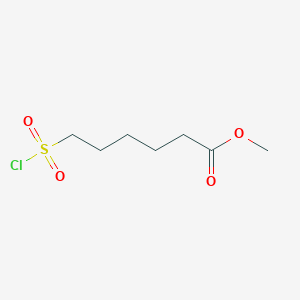
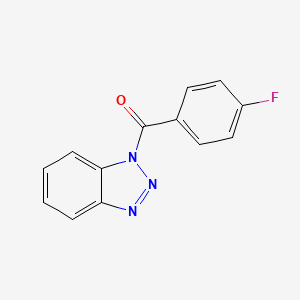
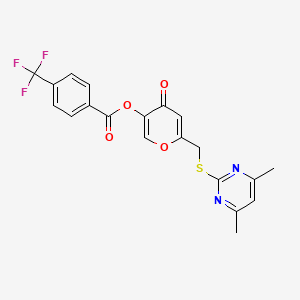
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)
![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
